molecular formula C17H14BrClN2O2 B2787606 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-23-3

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2787606
CAS RN: 941993-23-3
M. Wt: 393.67
InChI Key: YZQXCHYVAJBZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is an organic compound. It belongs to the class of organic compounds known as 2-furanilides, which are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide in lab experiments is its ability to selectively target specific receptors and enzymes. This compound can be used to study the role of these receptors and enzymes in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide. One potential area of research is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and inflammation. Another area of research is to further investigate the mechanism of action and biochemical and physiological effects of this compound. Additionally, new synthesis methods and modifications to the compound may be developed to improve its effectiveness and reduce its potential toxicity.

Synthesis Methods

The synthesis of 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reaction of 5-bromo-2-chlorobenzoic acid with 3-(2-oxopyrrolidin-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several potential applications in scientific research. This compound is commonly used as a research tool to investigate the mechanism of action, biochemical and physiological effects, and limitations of various drugs. It has also been used to study the role of specific receptors in various physiological processes.

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-11-6-7-15(19)14(9-11)17(23)20-12-3-1-4-13(10-12)21-8-2-5-16(21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXCHYVAJBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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